molecular formula C21H17N3O2 B5504841 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide

Cat. No. B5504841
M. Wt: 343.4 g/mol
InChI Key: CXKHRSFXWABVFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide involves complex chemical processes. For instance, antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide were synthesized and characterized, highlighting the significance of intermolecular interactions in determining the structural and chemical properties of these compounds (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critically analyzed through techniques like X-ray diffraction, which helps in understanding the crystal packing and stabilization mechanisms. For example, analysis of antipyrine-like derivatives reveals that their structure is stabilized by a combination of hydrogen bonds and π-interactions, providing insights into their solid-state structures (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often result in the formation of complex structures with diverse properties. The synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for instance, showcases the intricate chemical reactions these compounds can undergo, leading to their potent biological activity (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies involving the synthesis and characterization of such compounds often include detailed analysis of their physical properties to gauge their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, define the utility of benzamide derivatives in chemical synthesis and material science. For example, the study of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents illustrates the wide range of chemical properties and applications of these compounds (Gangapuram & Redda, 2009).

Scientific Research Applications

Histone Deacetylase Inhibition

Compounds structurally related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide have been investigated for their potential as histone deacetylase (HDAC) inhibitors. Zhou et al. (2008) reported on a compound with significant antitumor activity, highlighting its potential as an anticancer drug due to its ability to block cancer cell proliferation, induce histone acetylation, and promote apoptosis. This suggests a potential application of related compounds in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Anti-Tubercular Activity

Nimbalkar et al. (2018) synthesized novel benzamide derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. Their research underscores the relevance of benzamide derivatives in the development of new anti-tubercular agents, providing a framework for future studies on similar compounds (Nimbalkar et al., 2018).

Molecular Docking and Biological Evaluation

Research involving benzamide derivatives also extends to molecular docking studies, which explore their interaction with biological targets. For instance, Nikalje et al. (2015) designed and synthesized new derivatives, assessing their CNS depressant and anticonvulsant activities. The application of molecular docking helps in understanding the binding modes of such compounds, suggesting their potential in drug design and neurological research (Nikalje et al., 2015).

Luminescent Properties

Zhang et al. (2009) explored the luminescent properties of benzamide-based europium complexes, demonstrating efficient red emissions typical of Eu3+ ions. This research indicates potential applications in material science, particularly in developing new luminescent materials for optoelectronic devices (Zhang et al., 2009).

Chemoselective Synthesis

Yang et al. (2019) reported on the chemoselective synthesis involving benzamide derivatives, showcasing the strategic use of ligands to control reaction site-selectivity. This study provides valuable insights into the synthetic versatility of benzamide-related compounds, useful in organic synthesis and pharmaceutical development (Yang et al., 2019).

properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-11-15(2)23-21(19(14)13-22)26-18-10-6-9-17(12-18)24-20(25)16-7-4-3-5-8-16/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKHRSFXWABVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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